What are the physical and chemical properties of Methyl D-cysteinate hydrochloride?
What are the physical and chemical properties of Methyl D-cysteinate hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of Methyl D-cysteinate hydrochloride (CAS No: 70361-61-4), a derivative of the non-proteinogenic amino acid D-cysteine. This guide consolidates key data into structured tables, outlines detailed experimental protocols for property determination and synthesis, and includes visualizations to illustrate core concepts and workflows.
Core Properties
Methyl D-cysteinate hydrochloride is the methyl ester form of D-cysteine, provided as a hydrochloride salt to improve stability and handling. It serves as a valuable chiral building block in synthetic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.
The key physical characteristics of Methyl D-cysteinate hydrochloride are summarized below. These properties are crucial for handling, formulation, and experimental design.
| Property | Value | References |
| Appearance | White to off-white crystalline powder or solid. | |
| Molecular Formula | C₄H₁₀ClNO₂S | |
| Molecular Weight | 171.64 g/mol | |
| Melting Point | 135 - 141°C | |
| Solubility | Soluble in water and methanol. Slightly soluble in DMSO. | |
| Specific Rotation | +1.5° to +3.5° (c=20 in Methanol) |
Chemical and spectroscopic data are fundamental for the identification, characterization, and quality control of the compound.
| Property | Data | References |
| Chemical Structure | HS-CH₂-CH(NH₃⁺Cl⁻)-COOCH₃ | |
| IUPAC Name | methyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride | |
| InChI Key | WHOHXJZQBJXAKL-AENDTGMFSA-N | |
| Stability & Storage | Hygroscopic. Stable under recommended storage conditions. Store in a cool, dark place (<15°C), sealed in dry conditions under an inert atmosphere. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | |
| Incompatibilities | Incompatible with strong oxidizing agents. | |
| ¹H NMR (D₂O) | δ ~3.1-3.2 (m, 2H, -CH₂-), δ ~3.8 (s, 3H, -OCH₃), δ ~4.4 (m, 1H, -CH-) | |
| ¹³C NMR | Predicted values based on L-cysteine methyl ester and D-cysteine: ~25 ppm (-CH₂-), ~53 ppm (-OCH₃), ~55 ppm (-CH-), ~170 ppm (C=O) | [1][2][3][4] |
| FTIR (KBr Pellet) | Key peaks expected around 3400 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch, often weak), 1740 cm⁻¹ (C=O ester stretch). | |
| Mass Spectrometry | Exact Mass: 171.0121 g/mol (for the free base cation) |
Experimental Protocols
This section details the methodologies for the synthesis of Methyl D-cysteinate hydrochloride and the determination of its key physical and chemical properties.
A common and efficient method for preparing amino acid methyl ester hydrochlorides is the esterification of the corresponding amino acid using methanol in the presence of a catalyst. Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are frequently used reagents that generate anhydrous HCl in situ, which catalyzes the reaction.[5][6][7]
Objective: To synthesize Methyl D-cysteinate hydrochloride from D-cysteine hydrochloride monohydrate.
Materials:
-
D-cysteine hydrochloride monohydrate
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating)
-
Rotary evaporator
-
Diethyl ether (for precipitation/washing)
Procedure (using SOCl₂):
-
Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Reagent Preparation: In the flask, suspend anhydrous methanol. Slowly add thionyl chloride dropwise to the cooled methanol while stirring. This exothermic reaction generates HCl gas and methyl sulfite. Caution: This step should be performed in a well-ventilated fume hood.
-
Reaction: Once the addition of SOCl₂ is complete, slowly add D-cysteine hydrochloride monohydrate to the acidic methanol solution in portions.
-
Incubation: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] For some amino acids, gentle heating to reflux may be required to drive the reaction to completion.
-
Workup: After the reaction is complete, remove the solvent (methanol) and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is often purified by recrystallization. Triturating or washing the crude product with a non-polar solvent like diethyl ether can induce crystallization and remove impurities.
-
Isolation: Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure Methyl D-cysteinate hydrochloride.
A. Melting Point Determination (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of about 3 mm.[8]
-
Apparatus: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting range, followed by a slow heating rate (1-2°C per minute) for an accurate measurement.[9][10]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] A sharp melting range (0.5-1.0°C) is indicative of high purity.[9]
B. Optical Rotation Measurement (Polarimetry):
-
Solution Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).[12]
-
Blank Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.[13]
-
Sample Measurement: Replace the solvent with the sample solution and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589 nm).[14]
-
Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) .[14][15]
C. Infrared (IR) Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.[16][17]
-
Pellet Formation: Place the powder mixture into a die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[18][19]
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of air should be run first.
D. Mass Spectrometry (MS) Analysis:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent compatible with the ionization source (e.g., methanol/water for Electrospray Ionization - ESI).
-
Method: For amino acid derivatives, LC-MS is a common technique. The sample is injected into a liquid chromatograph for separation and then introduced into the mass spectrometer.[20][21]
-
Ionization: ESI is a soft ionization technique suitable for polar molecules like amino acid esters, typically generating the protonated molecular ion [M+H]⁺.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[22]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to Methyl D-cysteinate hydrochloride.
References
- 1. L-Cysteine methyl ester hydrochloride(18598-63-5) 13C NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574) [hmdb.ca]
- 3. DL-Cysteine hydrochloride(10318-18-0) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. youtube.com [youtube.com]
- 14. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. shimadzu.com [shimadzu.com]
- 17. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 18. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 19. azom.com [azom.com]
- 20. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 22. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
